molecular formula C14H15FN2O B8080140 3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one

3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one

Cat. No.: B8080140
M. Wt: 246.28 g/mol
InChI Key: YHUFVWIGERRAPX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group, a fluorobenzyl group, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzylamine with a suitable pyridinone precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-methylpyridin-2(1H)-one: Lacks the fluorobenzyl group, resulting in different chemical properties and biological activities.

    6-(3-Fluorobenzyl)-4-methylpyridin-2(1H)-one:

Uniqueness

The presence of both the aminomethyl and fluorobenzyl groups in 3-(Aminomethyl)-6-(3-fluorobenzyl)-4-methylpyridin-2(1H)-one makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-6-[(3-fluorophenyl)methyl]-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-9-5-12(17-14(18)13(9)8-16)7-10-3-2-4-11(15)6-10/h2-6H,7-8,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFVWIGERRAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)CC2=CC(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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